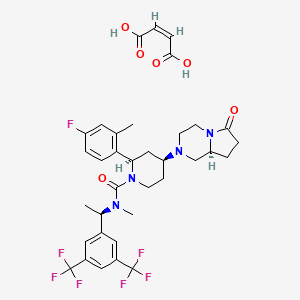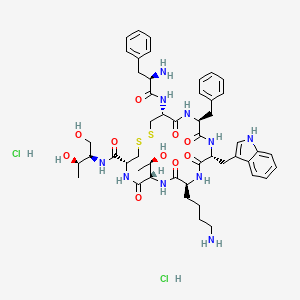
Orvepitant maleate
Übersicht
Beschreibung
Orvepitantmaleat ist ein potenter, selektiver und oral aktiver Neurokinin-1-Rezeptor-Antagonist. Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und hat sich als vielversprechend für die Behandlung depressiver Störungen und chronischen refraktären Hustens erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Orvepitantmaleat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Zu den wichtigsten Schritten gehören:
Bildung der Kernstruktur: Der erste Schritt beinhaltet die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
Funktionsgruppenmodifikationen: Nachfolgende Schritte beinhalten die Einführung von funktionellen Gruppen, die für die Aktivität der Verbindung notwendig sind. Dies umfasst Halogenierungs-, Alkylierungs- und Aminierungsreaktionen.
Endgültige Kupplung und Reinigung: Der letzte Schritt beinhaltet die Kupplung des Zwischenprodukts mit Maleinsäure zur Bildung des Maleatsalzes, gefolgt von der Reinigung durch Umkristallisation.
Industrielle Produktionsmethoden
Die industrielle Produktion von Orvepitantmaleat folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, die Verwendung von Durchflussreaktoren und den Einsatz von fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigchromatographie (HPLC).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of orvepitant maleate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes halogenation, alkylation, and amination reactions.
Final Coupling and Purification: The final step involves coupling the intermediate with maleic acid to form the maleate salt, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Arten von Reaktionen
Orvepitantmaleat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Stickstoff- und Schwefelatomen.
Reduktion: Reduktionsreaktionen können zur Modifizierung der funktionellen Gruppen verwendet werden, z. B. zur Reduktion von Nitrogruppen zu Aminen.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere zur Einführung oder Modifizierung von funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Amine werden unter verschiedenen Bedingungen eingesetzt, einschließlich saurer oder basischer Umgebungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung, Orvepitantmaleat, zu erhalten.
Wissenschaftliche Forschungsanwendungen
Orvepitantmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung des Neurokinin-1-Rezeptor-Antagonismus und seiner Auswirkungen auf die Neurotransmission verwendet.
Biologie: Die Verbindung wird in der Forschung zu Neurokinin-1-Rezeptor-Signalwegen und deren Rolle in verschiedenen physiologischen Prozessen eingesetzt.
Medizin: Orvepitantmaleat wird auf sein Potenzial zur Behandlung depressiver Störungen und chronischen refraktären Hustens untersucht.
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Neurokinin-1-Rezeptoren abzielen.
Wirkmechanismus
Orvepitantmaleat entfaltet seine Wirkung, indem es selektiv an den Neurokinin-1-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Übertragung von Schmerz- und Stresssignalen im zentralen Nervensystem beteiligt. Durch die Blockierung dieses Rezeptors kann Orvepitantmaleat die mit Depression und chronischem Husten verbundenen Symptome reduzieren .
Wirkmechanismus
Orvepitant maleate exerts its effects by selectively binding to and antagonizing the neurokinin-1 receptor. This receptor is involved in the transmission of pain and stress signals in the central nervous system. By blocking this receptor, this compound can reduce symptoms associated with depression and chronic cough .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aprepitant: Ein weiterer Neurokinin-1-Rezeptor-Antagonist, der hauptsächlich zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.
Fosaprepitant: Ein Prodrug von Aprepitant mit ähnlichen Anwendungsgebieten.
Rolapitant: Wird zur Vorbeugung von verzögerter Übelkeit und Erbrechen im Zusammenhang mit Chemotherapie eingesetzt.
Einzigartigkeit
Orvepitantmaleat ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Neurokinin-1-Rezeptor sowie seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Dies macht es besonders effektiv für Erkrankungen des zentralen Nervensystems .
Eigenschaften
IUPAC Name |
(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPACOHTZCSBGBV-WUXDIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39F7N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579475-24-4 | |
| Record name | Orvepitant maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,4S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4-[(8aS)-6-oxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-piperidinecarboxamide (2Z)-2-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORVEPITANT MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAX0H28B6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)



![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)


